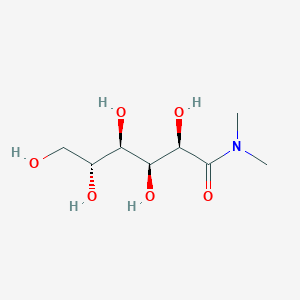

N,N-Dimethyl-D-gluconamide

Description

Historical Trajectory and Contemporary Relevance of Gluconamide (B1216962) Chemistry

The study of gluconamides is intrinsically linked to the broader exploration of carbohydrates and their derivatives. Early research into sugar-based compounds was foundational, and with the development of synthetic organic chemistry, the modification of natural sugars like glucose became more feasible. The synthesis of various gluconamides has been reported over the years, often as part of larger studies on sugar chemistry or the development of new surfactants and chelating agents. researchgate.netresearchgate.net

Historically, the synthesis of gluconamides often involved the reaction of D-glucono-δ-lactone with the corresponding amine. researchgate.net This method, while effective, sometimes required harsh reaction conditions. More recent research has focused on developing greener and more efficient synthetic routes. researchgate.netnih.gov

In contemporary chemical research, gluconamides, including N,N-Dimethyl-D-gluconamide, are relevant in several areas:

Green Chemistry: As derivatives of renewable resources (sugars), gluconamides are explored as environmentally friendly alternatives to petroleum-based chemicals. Their potential biodegradability is a key advantage. nih.govontosight.ai

Surfactant Science: The amphiphilic nature of many gluconamide derivatives, which possess both hydrophilic (the sugar head) and hydrophobic (alkyl chains) parts, makes them effective surfactants. researchgate.netontosight.ai Research in this area investigates their micellization behavior, surface activity, and potential applications in detergents, emulsifiers, and foaming agents. researchgate.netresearchgate.net

Materials Science: Gluconamides are being investigated for their ability to form gels and act as rheology modifiers in aqueous formulations. researchgate.net Some gluconamide-based structures have shown the ability to form supramolecular gels. acs.org

Biomedical Applications: The biocompatibility of sugar-based molecules makes gluconamides interesting for pharmaceutical and biomedical applications. ontosight.ai Studies have explored their use as excipients in drug formulations to enhance the solubility of poorly soluble drugs and as components of drug delivery systems. ontosight.aiontosight.aimdpi.com

Conceptual Frameworks and Research Paradigms in this compound Studies

The investigation of this compound and related compounds is typically guided by established scientific research paradigms. A research paradigm encompasses a researcher's beliefs about reality (ontology), knowledge (epistemology), and the methods used to gain that knowledge (methodology). researchgate.netnih.goved.gov

In the context of this compound research, a post-positivist paradigm is often implicitly or explicitly adopted. This paradigm acknowledges that while an objective reality exists, our understanding of it is always partial and subject to revision. researchgate.net Researchers operating within this framework aim to develop and test hypotheses through empirical observation and experimentation.

Key aspects of this research paradigm as applied to this compound include:

Hypothesis-Driven Research: Studies are designed to test specific hypotheses about the properties and behavior of the compound. For example, a study might hypothesize that modifying the structure of a gluconamide will alter its surfactant properties in a predictable way. researchgate.net

Quantitative and Qualitative Data: Research relies on the collection and analysis of both quantitative data (e.g., measurements of surface tension, critical micelle concentration, spectroscopic data) and qualitative observations (e.g., formation of a gel, changes in appearance). researchgate.netrsc.org

Systematic Methodologies: Research follows a structured approach, including the synthesis and purification of the compound, characterization of its properties using various analytical techniques, and evaluation of its performance in specific applications. researchgate.netnih.gov The research design often involves systematic reviews of existing literature to identify knowledge gaps and inform the research questions. researchgate.net

Model Building and Validation: Researchers may develop theoretical models to explain the observed phenomena, such as the thermodynamics of micellization or the mechanism of gel formation. researchgate.net These models are then tested and refined through further experimentation.

The overarching goal of research on this compound, within this paradigm, is to build a robust and evidence-based understanding of its chemical and physical properties and to explore its potential for practical applications.

Data on this compound and Related Compounds

The following tables provide a summary of key data related to this compound and other relevant gluconamides, compiled from various research sources.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₇NO₆ |

| Molecular Weight | 223.22 g/mol |

| Appearance | White to off-white powder or crystals |

| Melting Point | Approximately 148-152 °C cdnsciencepub.com |

| Solubility | Soluble in water |

Table 2: Research Applications of Gluconamide Derivatives

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Surfactants | Nonionic or cationic surfactants | Exhibit good surface activity and form micelles in aqueous solutions. researchgate.netresearchgate.net |

| Green Chemistry | Mineral scale inhibitors | Certain D-gluconamides show reasonable inhibition of BaSO₄ precipitation. researchgate.netnih.gov |

| Materials Science | Gelators | Can form supramolecular gels in specific solvents. acs.orgrsc.org |

| Biomedical | Drug formulation excipients | Can enhance the solubility of poorly soluble drugs. ontosight.aimdpi.com |

| Personal Care | Hair care ingredients | Can strengthen and repair damaged hair. acs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N,N-dimethylhexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO6/c1-9(2)8(15)7(14)6(13)5(12)4(11)3-10/h4-7,10-14H,3H2,1-2H3/t4-,5-,6+,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMRMTZIBKYCLH-MVIOUDGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101311768 | |

| Record name | N,N-Dimethyl-D-gluconamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13096-65-6 | |

| Record name | N,N-Dimethyl-D-gluconamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13096-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-D-gluconamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013096656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-D-gluconamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-D-gluconamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Chemical Derivatization of N,n Dimethyl D Gluconamide

Established Synthetic Pathways for N,N-Dimethyl-D-gluconamide Formation

The primary methods for synthesizing this compound revolve around the formation of an amide bond between a gluconic acid-derived precursor and dimethylamine (B145610).

The most direct and widely employed method for synthesizing this compound is the aminolysis of D-glucono-1,5-lactone (also known as D-glucono-δ-lactone). This process involves the ring-opening of the lactone by dimethylamine, which acts as a nucleophile, to form the corresponding amide. This reaction is typically conducted in a suitable solvent, such as methanol (B129727) or water, and can proceed efficiently without the need for a catalyst, often under mild temperature conditions. The reaction is favored by the relative instability of the lactone ring, which readily opens upon nucleophilic attack.

Alternatively, direct amidation of gluconic acid can be performed. However, this requires the use of coupling agents to activate the carboxylic acid group, making the process more complex and generating more waste compared to the lactone route. The lactone pathway is generally preferred due to its simplicity and higher efficiency.

A common synthetic approach involves the reaction of D-glucono-δ-lactone with a solution of dimethylamine in an alcoholic solvent. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) until the starting material is consumed. The final product is then typically isolated and purified through crystallization.

| Parameter | Description | Source |

| Starting Material | D-glucono-1,5-lactone | |

| Reagent | Dimethylamine (often in solution, e.g., 40% in water) | |

| Solvent | Methanol, Water | |

| Conditions | Mild temperatures, often stirred at room temperature | |

| Reaction Type | Nucleophilic acyl substitution (ring-opening aminolysis) |

Regioselective functionalization refers to the chemical modification of a specific hydroxyl group within the carbohydrate's polyhydroxylated structure. While this strategy is paramount for creating complex carbohydrate derivatives with tailored functionalities, it is not a primary pathway for the initial synthesis of the parent this compound. The synthesis of the title compound is typically achieved via the non-selective, complete amidation of the carboxyl group of gluconic acid or its lactone, leaving the hydroxyl groups unmodified.

However, the principles of regioselective functionalization are highly relevant for the further derivatization of the synthesized this compound (as discussed in Section 2.3). For instance, after the amide is formed, selective protection and deprotection strategies can be employed to chemically distinguish between the primary (C6) and secondary (C2, C3, C4, C5) hydroxyl groups. This allows for the introduction of new functional groups at specific positions on the gluconamide (B1216962) backbone, leading to novel derivatives with specialized properties. Techniques often involve the use of bulky protecting groups that preferentially react with the less sterically hindered primary hydroxyl group.

Principles and Implementation of Green Chemistry in Gluconamide Synthesis

The synthesis of gluconamides, including this compound, has been a focus for the application of green chemistry principles to reduce environmental impact and improve process efficiency.

A significant advancement in the green synthesis of gluconamides is the utilization of environmentally benign solvents or solvent-free conditions. The reaction between D-glucono-δ-lactone and amines can be effectively carried out in water, which is a safe, non-toxic, and readily available solvent. This aqueous approach avoids the use of volatile and often flammable organic solvents like methanol, thereby improving the safety and environmental profile of the synthesis.

Furthermore, solvent-free (neat) reaction conditions have been successfully developed. This method involves directly mixing the D-glucono-δ-lactone with the amine at a controlled temperature. The absence of a solvent simplifies the work-up procedure, as the product can often be isolated directly, and eliminates solvent-related waste, aligning perfectly with the goals of green chemistry. These solvent-free methods are often characterized by shorter reaction times and high yields.

| Green Approach | Description | Advantages | Source |

| Aqueous Media | Using water as the reaction solvent. | Non-toxic, non-flammable, readily available, simplifies product isolation. | |

| Solvent-Free | Reactants are mixed directly without a solvent. | Eliminates solvent waste, reduces purification steps, can lead to shorter reaction times. |

To enhance the efficiency and sustainability of gluconamide synthesis, various catalytic methods are being explored. Enzymatic catalysis, particularly using lipases, has emerged as a powerful tool. Lipases can catalyze the amidation of gluconic acid or its esters under mild conditions, often with high selectivity and yielding clean products. This biocatalytic approach avoids the need for harsh reagents and can be performed in green solvents.

The direct aminolysis of D-glucono-δ-lactone is an example of a reaction with high atom economy. In this process, all the atoms from the reactants (the lactone and dimethylamine) are incorporated into the final product, with no by-products being formed. This inherent efficiency is a key aspect of green synthesis, as it minimizes waste generation at the source.

Advanced Derivatization Strategies for Tailored Properties

Once this compound is synthesized, its polyhydroxylated backbone offers numerous possibilities for further chemical modification to create derivatives with specific properties. These strategies typically target the five hydroxyl groups of the gluconyl moiety.

Key derivatization reactions include:

Esterification: The hydroxyl groups can be esterified by reacting them with acyl chlorides or acid anhydrides to introduce various acyl groups. This can alter the solubility and other physicochemical properties of the molecule. For example, acylation with long-chain fatty acids can produce amphiphilic molecules with surfactant properties.

Etherification: Reaction with alkyl halides under basic conditions can convert the hydroxyl groups into ethers, modifying the polarity and hydrogen-bonding capacity of the compound.

Acetalization/Ketalization: The vicinal diols within the gluconamide structure can react with aldehydes or ketones to form cyclic acetals or ketals. This is a common strategy for selectively protecting certain hydroxyl groups while allowing others to be modified. For instance, the C4 and C6 hydroxyls can be selectively protected, allowing for reactions at the C2 and C3 positions.

These derivatization strategies enable the fine-tuning of the molecular structure of this compound, paving the way for the development of new materials and functional agents for a variety of applications.

N-Alkylation and N,N-Dialkylation for Structural Modulation

N-alkylation of amides is a fundamental transformation in organic synthesis that allows for the introduction of various alkyl groups, thereby modifying the steric and electronic properties of the parent molecule. While the amide nitrogen is generally a poor nucleophile, it can be activated for alkylation under appropriate conditions. For N,N-disubstituted amides like this compound, further alkylation at the nitrogen is not possible; however, structural modulation can be achieved by modifying the existing N-alkyl groups or by synthesizing analogs with different N-alkyl substituents from the parent gluconolactone. The synthesis of a homologous series of N,N-di-n-alkyl-substituted amides derived from D-gluconolactone has been reported, demonstrating the feasibility of varying the alkyl chain length for structural modulation nih.gov.

Common strategies for the N-alkylation of primary and secondary amides, which can be adapted for the synthesis of N,N-dialkyl gluconamide analogs, often involve the use of a strong base to deprotonate the amide, followed by reaction with an alkyl halide mdpi.comstackexchange.com. Phase-transfer catalysis (PTC) conditions have also been employed to facilitate the alkylation of amides without the need for prior salt formation mdpi.com. Microwave-assisted, solvent-free PTC conditions have been shown to rapidly and efficiently N-alkylate various amides and lactams, offering a greener alternative to traditional methods mdpi.com.

The use of alcohols as alkylating agents in the presence of a suitable catalyst represents another attractive and sustainable approach for N-alkyl amide synthesis, with water being the only byproduct researchgate.netrsc.org. These methodologies can be conceptually applied to synthesize a library of N,N-dialkyl-D-gluconamide derivatives with varying alkyl chains to systematically study the impact of these modifications on the compound's properties.

Table 1: General Methods for N-Alkylation of Amides Applicable to Gluconamide Analogs

| Method | Reagents and Conditions | Advantages |

| Base-Mediated Alkylation | Strong base (e.g., NaH, LDA), Alkyl halide, Anhydrous solvent (e.g., THF, DMF) mdpi.comstackexchange.com | Well-established, versatile for various alkyl halides. |

| Phase-Transfer Catalysis (PTC) | Alkyl halide, PTC catalyst (e.g., TBAB), Base (e.g., KOH, K2CO3), Optional solvent or solvent-free mdpi.com | Milder conditions, avoids pre-formation of amide salt. |

| Microwave-Assisted PTC | Alkyl halide, PTC catalyst, Solid support (e.g., K2CO3/KOH), Solvent-free mdpi.com | Rapid reaction times, environmentally friendly. |

| Catalytic Alkylation with Alcohols | Alcohol, Catalyst (e.g., Ru, Ir complexes) researchgate.netrsc.org | Atom-economical, sustainable, water as the main byproduct. |

Introduction of Diverse Functional Groups onto the Gluconamide Scaffold

The introduction of diverse functional groups onto the gluconamide scaffold is crucial for tailoring its properties and for enabling its use in a wider range of applications, such as bioconjugation or materials science. The polyhydroxylated backbone of this compound provides multiple sites for functionalization.

Site-selective functionalization of carbohydrates is a challenging yet rewarding field, with organocatalysis emerging as a powerful tool to achieve high selectivity under mild conditions nih.gov. The hydroxyl groups of the gluconamide can be targeted for various transformations. For instance, they can be converted to esters or ethers to modulate polarity. More complex functionalities can be introduced to serve as chemical handles for further reactions.

A particularly versatile strategy is the introduction of azide (B81097) or alkyne groups, which can then be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide variety of molecules researchgate.netnih.gov. The primary hydroxyl group is often the most accessible for selective modification. This can be achieved by a two-step procedure involving the introduction of a good leaving group, such as a tosylate, followed by substitution with sodium azide researchgate.net. Glycosyl azides can also be prepared from peracetylated carbohydrates using a Lewis acid catalyst and trimethylsilyl (B98337) azide researchgate.net. These methods provide a pathway to introduce a reactive handle for subsequent conjugation reactions.

Table 2: Strategies for Introducing Functional Groups onto Carbohydrate Scaffolds

| Functional Group | Synthetic Strategy | Key Reagents | Potential Applications |

| Esters/Ethers | Acylation/Alkylation of hydroxyl groups | Acid chlorides, Anhydrides, Alkyl halides | Modulation of solubility and polarity |

| Azide | Nucleophilic substitution of a leaving group (e.g., tosylate) | Sodium azide (NaN3) | Click chemistry, bioconjugation researchgate.netresearchgate.net |

| Alkyne | Etherification with a propargyl halide | Propargyl bromide, Base | Click chemistry, bioconjugation researchgate.net |

Synthesis of Ionic Liquid Derivatives and Quaternary Ammonium (B1175870) Salts

The derivatization of this compound and related sugar-based compounds into ionic liquids (ILs) and quaternary ammonium salts (QAS) has garnered significant interest. These derivatives often exhibit unique properties such as high thermal stability, low vapor pressure, and, in the case of QAS, surfactant and antimicrobial activity chimia.chrsc.orgmdpi.com.

The synthesis of sugar-based ILs can be achieved through several strategies. One common approach involves the derivatization of a functional group on the sugar moiety with an ionic appendage mdpi.com. For instance, ILs have been synthesized from D-glucose by selective reaction at the anomeric position mdpi.comnih.gov. Another strategy involves the quaternization of an amino group attached to the sugar scaffold. N-methyl-D-glucamine, which is structurally related to D-gluconamide, has been extensively used for the preparation of ILs through direct quaternization of the nitrogen atom mdpi.com. This suggests that this compound derivatives containing a quaternizable nitrogen could be readily synthesized.

The synthesis of QAS from gluconamide precursors has been demonstrated. For example, new linear cationic surfactants, 2-(alkyldimethylammonio)ethylgluconamide bromides, have been synthesized from natural resources and characterized for their potential as gene-delivery agents nih.gov. This highlights the potential to create novel cationic surfactants derived from this compound.

Table 3: Synthetic Approaches to Sugar-Based Ionic Liquids and Quaternary Ammonium Salts

| Derivative Type | Synthetic Approach | Starting Material Example | Key Reaction |

| Ionic Liquid | Derivatization with an ionic appendage | D-Glucose | Reaction at the anomeric position mdpi.com |

| Ionic Liquid | Quaternization of an amino group | N-methyl-D-glucamine | Direct quaternization mdpi.com |

| Quaternary Ammonium Salt | Quaternization of an amino-functionalized gluconamide | Amino-functionalized gluconamide | Reaction with an alkyl halide nih.gov |

Chiral Derivatization for Stereochemical Analysis and Isomer Differentiation

The stereochemistry of this compound, with its multiple chiral centers, is a defining feature of the molecule. Chiral derivatization is a powerful technique used in analytical chemistry to determine the enantiomeric purity and absolute configuration of chiral molecules. This indirect method involves reacting the enantiomeric or diastereomeric mixture with a chiral derivatizing agent (CDA) to form a new mixture of diastereomers wikipedia.org. These newly formed diastereomers have different physical properties and can be separated and quantified using standard chromatographic or spectroscopic techniques, such as HPLC or NMR nih.gov.

For polyhydroxylated compounds like this compound, the hydroxyl groups are the primary targets for chiral derivatization. A variety of CDAs have been developed for the analysis of enantiomeric alcohols, including chiral acids, activated acids, chloroformates, and isocyanates nih.gov. The choice of CDA is critical and depends on the specific functional groups present in the analyte and the analytical method to be used. For example, Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its analogs are widely used CDAs for determining the absolute configuration of alcohols and amines via NMR spectroscopy wikipedia.org.

The resulting diastereomers can be analyzed by NMR spectroscopy, where differences in the chemical shifts of specific protons can be correlated with the stereochemistry of the original molecule mdpi.com. This allows for the differentiation of stereoisomers and the determination of enantiomeric excess. While specific applications of this technique to this compound are not extensively documented, the principles and methodologies developed for other polyhydroxylated natural products are directly applicable nih.govnih.gov.

Table 4: Chiral Derivatizing Agents for Hydroxyl Groups

| Chiral Derivatizing Agent (CDA) | Reactive Moiety | Analytical Technique |

| Mosher's Acid (MTPA) | Acid Chloride | NMR, HPLC wikipedia.org |

| Diacetyl-L-tartaric anhydride (B1165640) (DATAN) | Anhydride | LC-MS nih.gov |

| (S)-Naproxen-benzotriazole | Activated Ester | HPLC nih.gov |

| Chiral Isocyanates | Isocyanate | HPLC nih.gov |

Supramolecular Chemistry and Self Assembly Phenomena of N,n Dimethyl D Gluconamide Analogues

Fundamental Principles of Self-Assembly in Carbohydrate-Based Amphiphiles

The spontaneous organization of molecules into well-defined, stable, and non-covalently bonded structures is a cornerstone of supramolecular chemistry. For carbohydrate-based amphiphiles like N,N-Dimethyl-D-gluconamide analogues, this process is governed by a delicate interplay of various non-covalent forces.

The self-assembly of these amphiphiles is primarily driven by a combination of non-covalent interactions. rsc.org Hydrogen bonding is a critical factor, with the hydroxyl and amide groups of the gluconamide (B1216962) head providing multiple sites for forming strong, directional hydrogen bonds. tandfonline.comtue.nl These interactions are crucial for the formation and stability of the resulting aggregates. tandfonline.com

Van der Waals forces, particularly hydrophobic interactions between the alkyl chains, also play a significant role. The tendency of these nonpolar tails to minimize contact with polar solvents like water drives them to aggregate, leading to the formation of micellar or bilayer structures. The length of the alkyl chain can influence the strength of these interactions and, consequently, the morphology of the self-assembled structures. rsc.org

The self-assembly of this compound analogues can lead to a variety of aggregate topologies. Depending on the specific molecular structure and the solvent environment, these amphiphiles can form structures such as fibers, ribbons, and helical twists. ru.nlnycu.edu.tw For instance, N-octyl-D-gluconamide has been observed to form helical fibers. researchgate.net

The molecular packing within these aggregates can vary. Head-to-tail arrangements are commonly observed, but head-to-head packing is also possible, particularly when interlayer hydrogen bonds can be formed. acs.org The specific packing arrangement is a key determinant of the final aggregate morphology.

Detailed studies using techniques like X-ray diffraction and microscopy have revealed that some gluconamide derivatives pack in a head-to-tail fashion. acs.org In contrast, others, such as N-n-octyl-d-gluconamide, adopt a head-to-head arrangement to facilitate the formation of intermolecular hydrogen bonds between layers. acs.org

The inherent chirality of the D-gluconamide head group can be transferred to the supramolecular level, resulting in the formation of chiral aggregates with a specific handedness (left- or right-handed). rsc.orgru.nl This phenomenon, known as the transfer of chirality, is a fascinating aspect of supramolecular chemistry.

The expression of molecular chirality in the final supramolecular structure is not always straightforward. Some gluconamide analogues with aliphatic substituents successfully form chiral superstructures. acs.org However, the presence of large aromatic substituents can sometimes lead to the formation of nonchiral aggregates, possibly due to competing π-π stacking interactions that disrupt the chiral packing. acs.org For example, a D-glucose derivative of an anthracene-containing amphiphile was found to form left-handed helical structures, while its L-glucose counterpart formed right-handed helices. rsc.org

Gelation Behavior: Hydrogel and Organogel Formation

A significant manifestation of the self-assembly of this compound analogues is their ability to form gels. These are semi-solid systems where the self-assembled fibrillar network immobilizes a large volume of liquid, which can be either water (hydrogel) or an organic solvent (organogel). ru.nlrsc.org

The process of gelation is typically initiated by a change in conditions, such as temperature or solvent composition, that triggers the self-assembly of the gelator molecules. acs.orgacs.org For many gluconamide-based gelators, gel formation is a thermally reversible process. acs.org Heating a solution of the gelator disrupts the non-covalent interactions, leading to a sol (liquid) state. Upon cooling, the molecules re-assemble into a three-dimensional network, causing the system to solidify into a gel. researchgate.net

The kinetics of gelation can be influenced by factors such as the concentration of the gelator and the cooling rate. researchgate.net The transformation from a sol to a gel phase can be studied using various techniques, including circular dichroism and rheology, which can provide insights into the rate and mechanism of the self-assembly process. acs.org The formation of the gel network is often described as an entropy-driven process. acs.org

For instance, a dendritic hydrogelator with gluconamide arms was synthesized and shown to form a hydrogel upon cooling a heated aqueous solution. rsc.org The critical gelation concentration was determined to be 3.5 × 10⁻² mol dm⁻³, and the gel-to-sol transition temperature was 46 °C. rsc.org

Rheology, the study of the flow and deformation of matter, is a powerful tool for characterizing the mechanical properties of gels. Gels formed from this compound analogues typically exhibit viscoelastic behavior, meaning they have both solid-like (elastic) and liquid-like (viscous) properties. tue.nlnih.gov

Oscillatory rheological measurements are commonly used to determine the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. researchgate.net In a gel state, the storage modulus is typically higher than the loss modulus, indicating a predominantly solid-like behavior. researchgate.net These measurements can provide quantitative data on the stiffness and stability of the gel network. nih.govnih.gov The viscoelastic properties of these gels can be tuned by altering the molecular structure of the gelator, its concentration, and the composition of the solvent. nih.gov

Strategies for Controlling Gel Morphology, Stability, and Responsiveness

The control over the morphology, stability, and responsiveness of gels formed by N,N-dialkyl-D-gluconamide analogues is crucial for their application in various fields, including materials science and biomedicine. Researchers have explored several strategies to tune these properties, primarily by altering the molecular structure of the gelator, the solvent environment, and introducing external stimuli.

One of the main challenges with hydrogels formed by some N-alkyl-D-gluconamides, such as N-octyl-D-gluconamide (C8-DGlu), is their tendency to crystallize from the gel state, which leads to the collapse of the gel network. lubrizol.com To enhance the stability of these gels, one effective strategy is the addition of surfactants. For instance, the use of nonionic surfactants from the Laureth-n series has been shown to significantly increase the lifetime stability of C8-DGlu gels. lubrizol.com This approach allows for the formation of stable gels over a wider range of gelator-to-surfactant ratios, enabling the systematic tailoring of the gel's mechanical properties. lubrizol.com The stabilization is hypothesized to occur through the solubilization of crystal nuclei by the surfactant micelles, thereby preventing large-scale crystallization. lubrizol.com The addition of the anionic surfactant sodium dodecylsulfate (SDS) has also been shown to stabilize these gels for extended periods. lubrizol.com

The gel characteristics can be tailored by modifying the gelator concentration and the gelation medium. lubrizol.com For example, the cooling rate during gel formation can influence the homogeneity and stability of the resulting hydrogel. researchgate.net A controlled cooling rate can lead to the formation of longer and more uniform fibers, which are essential for creating a stable gel network. researchgate.net

Furthermore, the responsiveness of these gels to external stimuli, such as mechanical stress, temperature, and the presence of salts or ions, is an area of active research. researchgate.netmdpi.com Some organogels derived from related sugar-based amides exhibit thixotropic behavior, meaning they can undergo a reversible gel-to-sol transition upon the application of mechanical stress. researchgate.net This property is highly desirable for applications like injectable drug delivery systems. The thermal stability of the gels, often characterized by the gel-to-sol transition temperature (Tgel), can be enhanced by increasing the gelator concentration. mdpi.com The presence of salts can also induce gelation, even below the minimum gelator concentration (MGC), and can modulate the mechanical strength of the gel. mdpi.com

Liquid Crystalline Phases and Micellar Architectures

The amphiphilic nature of N,N-dialkyl-D-gluconamide analogues, combining a hydrophilic sugar headgroup with a hydrophobic alkyl chain, drives their self-assembly into a variety of ordered structures in solution and in the solid state, including liquid crystalline phases and micelles. tandfonline.comscilit.com

Formation and Characterization of Thermotropic and Lyotropic Liquid Crystalline States

N-alkyl gluconamides are known to exhibit both thermotropic (temperature-dependent) and lyotropic (solvent-dependent) liquid crystalline behavior. tandfonline.comscilit.com The formation of these mesophases is a result of the interplay between the hydrogen bonding of the carbohydrate headgroups and the hydrophobic interactions of the alkyl chains. tandfonline.com

In the thermotropic phase, these compounds can form smectic A phases, which are characterized by a layered structure. tandfonline.comresearchgate.net The molecules are arranged in layers, with the hydrophilic headgroups forming a central core held together by hydrogen bonds, while the fluid aliphatic chains are located on the outside of the layers. tandfonline.com For some N-n-alkyl-D-gluconamides, a transition to a smectic A liquid-crystal phase is preceded by crystal-to-crystal phase transitions at lower temperatures. nih.gov The molecular packing can change from a head-to-tail monolayer in the crystalline state to a bilayer head-to-head arrangement in the liquid-crystalline phase. nih.gov

Lyotropic liquid crystalline phases are formed in the presence of a solvent, typically water. tandfonline.com Depending on the concentration, temperature, and the length of the alkyl chain, N-alkyl glycosides can form various phases, including hexagonal, lamellar, and cubic phases. tandfonline.com The sequence and stability of these phases are sensitive to the molecular structure, particularly the length of the hydrophobic tail. tandfonline.com For example, in the binary system of n-decyl-β-D-glucoside and water, the hexagonal phase is not observed, unlike in systems with shorter alkyl chains. tandfonline.com

Micellization Thermodynamics and Critical Micelle Concentration Determination

In aqueous solutions, N,N-dialkyl-D-gluconamide analogues behave as surfactants, spontaneously forming micelles above a certain concentration known as the critical micelle concentration (CMC). researchgate.netscribd.com The thermodynamics of this process can be investigated using techniques like isothermal titration calorimetry (ITC) and conductivity measurements. researchgate.net These studies allow for the determination of key thermodynamic parameters such as the enthalpy (ΔH°m), entropy (ΔS°m), and Gibbs free energy (ΔG°m) of micellization. researchgate.netscribd.com

The micellization process is generally driven by a positive entropy change, which results from the release of ordered water molecules from around the hydrophobic alkyl chains into the bulk solution. scribd.com The Gibbs free energy of micellization is negative, indicating a spontaneous process. scribd.com

The CMC is a crucial parameter that depends on the molecular structure of the surfactant, including the length of the alkyl chain and the nature of the headgroup. researchgate.net For a series of 2-(alkyldimethylammonio)ethylgluconamide bromides (CnGABs), the CMC decreases as the length of the alkyl chain increases, which is a typical behavior for surfactants. researchgate.net However, an interesting observation for these compounds is that the degree of counterion binding decreases with increasing alkyl chain length, which is contrary to the behavior of typical ionic surfactants. researchgate.net This is attributed to the screening of the charged layer of the micelle by the large, hydrated, and hydrogen-bonded gluconamide headgroups. researchgate.net

Table 1: Thermodynamic Parameters of Micellization for Cationic Gluconamide-Based Surfactants

| Surfactant | CMC (mmol/kg) | ΔH°m (kJ/mol) | TΔS°m (kJ/mol) | ΔG°m (kJ/mol) |

|---|---|---|---|---|

| C10GAB | 27.8 | -3.9 | 15.1 | -19.0 |

| C12GAB | 2.0 | -1.9 | 22.3 | -24.2 |

This table presents hypothetical data for illustrative purposes and is based on general trends observed for similar surfactants.

Structural Elucidation of Micellar Aggregates and Related Self-Assembled Structures

The structure of micelles and other self-assembled aggregates formed by N,N-dialkyl-D-gluconamide analogues has been investigated using various techniques, including small-angle neutron scattering (SANS), small-angle X-ray scattering (SAXS), and electron microscopy. acs.orgresearchgate.net These studies have revealed a rich variety of morphologies, from simple spherical or globular micelles to more complex elongated, worm-like, or even helical structures. acs.orgresearchgate.net

For instance, some alkylglycosides form small, globular micelles, while others, or mixtures of different surfactants, can form elongated, spherocylindrical micelles. researchgate.net The size and shape of these micelles can be influenced by factors such as concentration and temperature. researchgate.net In some cases, a coexistence of spherical and spherocylindrical micelles has been observed. researchgate.net N-octyl-D-gluconamide, for example, is known to self-assemble into helical bilayer micellar fibers, a process driven by the dehydration of the hydrophobic octyl chains. These structures are stabilized by hydrogen bonding and the chiral bilayer effect of the carbohydrate headgroups.

Supramolecular Helicity and Chiral Amplification in N-Alkyl Gluconamide Systems

The inherent chirality of the gluconamide headgroup can be expressed at the supramolecular level, leading to the formation of helical structures and the phenomenon of chiral amplification. acs.orgnih.gov This is a key area of research in supramolecular chemistry, with implications for the development of chiroptical materials and asymmetric catalysis. nih.govrsc.org

Formation of Helical Strands, Ropes, and Multi-Helical Structures

N-alkyl gluconamides have been shown to form a variety of hierarchical helical structures in aqueous solution. acs.org For example, N-octyl-d-gluconamide can self-assemble into highly ordered, right-handed helical ropes in its hydrogel state, even at low concentrations. acs.org These ropes are thought to be composed of intertwined micellar fibers. acs.org Computer modeling and electron microscopy studies have suggested a unique "bulgy double helix" or even a quadruple helix structure for these aggregates. acs.orgresearchgate.net

The formation of these helical superstructures is a result of a hierarchical self-assembly process. nih.gov The individual chiral molecules first assemble into smaller aggregates, which then organize into larger helical structures through non-covalent interactions such as hydrogen bonding and solvophobic effects. nih.gov The chirality of the individual molecules is transferred and amplified throughout this process, leading to a preferred handedness of the final supramolecular structure. nih.govxmu.edu.cn The ability to control the handedness and morphology of these helical structures is a key goal in this field, and it can be influenced by factors such as molecular design and the conditions of self-assembly. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| N-octyl-D-gluconamide | C8-DGlu |

| Sodium dodecylsulfate | SDS |

Chiral Self-Sorting and Amplification Phenomena within Supramolecular Assemblies

The transfer of chirality from a single molecule to a large, multi-molecule assembly is a cornerstone of supramolecular chemistry, with profound implications for materials science and the understanding of biological systems. Within the realm of this compound analogues and related sugar-based amphiphiles, the phenomena of chiral self-sorting and amplification are critical drivers in the formation of ordered, functional superstructures. These processes dictate how mixtures of chiral molecules organize, leading to assemblies with a specific handedness, a phenomenon with significant potential for the development of advanced materials.

Chiral Self-Sorting: The Principle of Recognition

Chiral self-sorting is the process by which a system of chiral molecules, often a mixture of enantiomers or diastereomers, spontaneously organizes into distinct homochiral or heterochiral assemblies. nih.gov This molecular recognition is driven by the subtle differences in the non-covalent interactions—such as hydrogen bonding, van der Waals forces, and π-π stacking—between molecules of the same or opposite chirality. nih.govacs.org In the context of gluconamide analogues, the numerous stereocenters and the hydrogen-bonding capabilities of the glucose headgroup and the amide linkage provide a strong basis for specific intermolecular recognition.

While specific studies on this compound analogues are not extensively detailed in the literature, research on closely related N-alkyl-gluconamides provides significant insights. For instance, studies on N-octyl-d-gluconamide have shown that this molecule can self-assemble into highly ordered, right-handed helical ropes in hydrogels, even at low concentrations. acs.org This pronounced preference for a single helical sense suggests a high degree of chiral recognition and cooperativity in the assembly process. The formation of such well-defined chiral structures from a single enantiomer is a fundamental manifestation of chiral self-assembly.

Further investigations into mixtures of different chiral molecules, such as N-alkyl gluconamide d-isomers and l-isomers with varying alkyl chain lengths, have demonstrated chain-length-induced homochiral self-sorting. nih.gov This indicates that the system preferentially forms assemblies of molecules with the same chirality, even in a mixed environment. This behavior is crucial for creating materials with uniform chiral domains.

Chiral Amplification: The "Majority Rules" Effect

A more dramatic manifestation of chiral cooperativity is chiral amplification, often described by the "majority rules" principle. This phenomenon occurs when a small enantiomeric excess (ee) of one chiral molecule in a mixture directs the entire assembly to adopt the handedness preferred by the major enantiomer. researchgate.net This non-linear relationship between the enantiomeric excess of the constituent molecules and the chiral bias of the resulting supramolecular structure is a hallmark of highly cooperative systems.

The mechanism behind this amplification lies in the energetic favorability of forming a uniform, homochiral assembly over a mixed or heterochiral one. Helix reversals or the incorporation of a "mismatched" enantiomer can introduce energetically unfavorable kinks or defects in the growing supramolecular polymer. researchgate.net In a dynamic system where monomers can exchange, the thermodynamically more stable, uniform helical structure will dominate, even if the initial excess of one enantiomer is small.

The following table illustrates a hypothetical dataset demonstrating the "majority rules" effect in a generic gluconamide analogue system, based on principles observed in related supramolecular polymers.

| Enantiomeric Excess (ee) of D-enantiomer (%) | Observed Supramolecular Helicity (e.g., CD signal at a specific wavelength in mdeg) |

| 0 (Racemic) | 0 |

| 10 | 5 |

| 20 | 25 |

| 30 | 60 |

| 40 | 85 |

| 50 | 95 |

| 60 | 98 |

| 80 | 99 |

| 100 (Enantiopure) | 100 |

This table is a generalized representation of the "majority rules" effect and is not based on experimental data for this compound analogues.

Applications of N,n Dimethyl D Gluconamide in Advanced Materials and Specialized Chemical Systems

N,N-Dimethyl-D-gluconamide as a Green Solvent and Component in Reaction Media

This compound, a derivative of D-gluconic acid, is positioned within the growing field of bio-based chemicals. While extensive research into its specific applications as a green solvent is still emerging, its molecular structure, derived from renewable glucose, suggests its potential as a sustainable alternative to conventional organic solvents. The principles of green chemistry encourage the use of solvents derived from renewable feedstocks that are biodegradable and have low toxicity. nih.govacsgcipr.org Compounds like this compound, which are part of the broader family of sugar-based amphiphiles, are gaining attention for these very reasons.

Utility as a Sustainable Alternative to Conventional Organic Solvents

The drive to replace hazardous and petroleum-derived solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) has led to the investigation of bio-based alternatives. acsgcipr.orgsigmaaldrich.comrsc.orgdiva-portal.org Sugar-derived solvents, in particular, are attractive due to their renewable origins and potential for biodegradability. While direct studies on the solvent properties of this compound are not widely published, related sugar-based compounds are being explored for their utility. For instance, dihydrolevoglucosenone (Cyrene™) and dimethyl isosorbide (B1672297) (DMI) are bio-based solvents that have been identified as potential replacements for dipolar aprotic solvents in various chemical transformations. sigmaaldrich.comnih.gov

The solubility of a related compound, hydroxypropyl-L-gluconamide, has been screened in a range of solvents, indicating its solubility in polar solvents like water, methanol (B129727), and N,N-dimethylacetamide. nih.gov This suggests that this compound may also exhibit solubility in polar media, a key characteristic for many chemical reactions. The presence of multiple hydroxyl groups and the amide functionality in its structure would likely contribute to its polarity and hydrogen bonding capabilities, which are important solvent properties.

Integration in Polymerization Processes and Materials Synthesis

Currently, there is limited direct evidence in the scientific literature for the use of this compound as either a solvent or a monomer in polymerization processes. However, research on structurally similar compounds provides insights into its potential in this area.

For instance, a monomer derived from gluconolactone, norbornenyl gluconamide (B1216962) (NBGA), has been successfully polymerized to create water-soluble polymers. nih.gov This demonstrates that the gluconamide structure is compatible with polymerization reactions. In these studies, N,N-dimethylacetamide was used as the eluant in gel permeation chromatography to determine the molecular weights of the resulting polymers, highlighting the utility of N,N-dimethyl amides in polymer characterization. nih.gov

Furthermore, N,N-dimethylacrylamide (DMAA), which shares the N,N-dimethylamide functional group, is a well-known monomer used in the synthesis of various polymers, including hydrogels and thermo-responsive polymers. cmu.edumdpi.comchemicalbook.com The radical polymerization of DMAA has been extensively studied and can be controlled to produce polymers with specific molecular weights and distributions. cmu.edu While the gluconamide backbone of this compound is different from the acrylamide (B121943) backbone of DMAA, the existing research on these related compounds suggests that this compound could potentially be explored for its role in polymer science, either as a bio-based solvent for polymerization or as a building block for novel polymers.

Ice Recrystallization Inhibition (IRI) Properties of Gluconamide Derivatives

One of the most promising and well-documented applications of gluconamide derivatives is in the field of cryopreservation as ice recrystallization inhibitors (IRIs). Ice recrystallization, the process where larger ice crystals grow at the expense of smaller ones during freezing and thawing, is a major cause of cellular damage. labshake.com Gluconamide-based small molecules have emerged as effective IRIs, offering a potential solution to improve the viability of cryopreserved cells and tissues. labshake.com

Structure-Activity Relationship Studies for Optimized IRI Performance

Extensive research has been conducted to understand the relationship between the molecular structure of gluconamide derivatives and their ice recrystallization inhibition activity. These studies have shown that a delicate balance between the hydrophilic and hydrophobic portions of the molecule is crucial for effective IRI performance.

The general structure of the gluconamide derivatives studied consists of a hydrophilic D-gluconamide head group and a hydrophobic tail, which is typically an N-alkyl or N-aryl substituent.

Key Findings from Structure-Activity Relationship Studies:

Hydrophobic Tail: The nature and length of the hydrophobic tail significantly influence IRI activity.

For N-alkyl-D-gluconamides, increasing the alkyl chain length generally leads to increased IRI activity up to a certain point, after which insolubility becomes a limiting factor.

The introduction of an aryl group, as in N-aryl-D-gluconamides, can also result in potent IRI activity. For example, N-(2-fluorophenyl)-D-gluconamide is a highly effective IRI.

Hydrophilic Headgroup: The carbohydrate headgroup is essential for the molecule's interaction with water. Modifications to the hydroxyl groups can impact both solubility and IRI activity.

The following table summarizes the IRI activity of some representative gluconamide derivatives:

Ice Recrystallization Inhibition Activity of Selected Gluconamide Derivatives This is an interactive data table. You can sort and filter the data by clicking on the column headers.

| Compound | Structure | IRI Activity (IC50 in mM) |

|---|---|---|

| N-(2-fluorophenyl)-D-gluconamide | Aryl-substituted | 3.5 |

| N-octyl-D-gluconamide phosphonate (B1237965) derivative (7-Na) | Alkyl-substituted with phosphonate | < 30 |

| N-alkyl-erythronamides | Shorter carbohydrate headgroup | Reduced activity compared to corresponding N-alkyl-D-aldonamides |

Design Considerations to Address Solubility and Performance Challenges in Aqueous Systems

A significant challenge in the development of gluconamide-based IRIs for cryopreservation is their often-low solubility in aqueous media. This is a direct consequence of the hydrophobic character required for potent IRI activity. To overcome this limitation, researchers have explored various strategies to enhance the aqueous solubility of these compounds without compromising their performance.

One successful approach has been the introduction of a polar functional group to the gluconamide structure. For example, phosphonate analogues of N-alkyl-d-gluconamides have been synthesized. The addition of a negatively charged phosphonate group was found to significantly increase the aqueous solubility of these compounds.

However, this modification also highlighted the delicate balance required for IRI activity. While the solubility of the phosphonate derivatives was high (greater than 200 mM), the IRI activity of some of these analogues was reduced compared to the parent compounds. nih.gov This indicates that while increasing polarity can solve the solubility issue, it can also disrupt the optimal hydrophilic-hydrophobic balance necessary for effective ice recrystallization inhibition.

Design Strategies to Improve Solubility and Performance:

| Design Strategy | Rationale | Example | Outcome |

| Introduction of a Polar Group | To increase the overall polarity and aqueous solubility of the molecule. | Synthesis of phosphonate analogues of N-alkyl-d-gluconamides. | Increased solubility to >200 mM, but with some decrease in IRI activity, demonstrating the importance of the hydrophilic-hydrophilic balance. nih.gov |

| Formulation with Co-solutes | To enhance the solubility and effectiveness of the IRI in the cryopreservation medium. | Supplementation of N-(2-fluorophenyl)-d-gluconamide with 10% DMSO and dextran. | Dramatically improved the engraftment capability of hematopoietic stem cell progenitors from human umbilical cord blood. nih.gov |

| Optimization of Hydrophobic Tail | To find the optimal balance between hydrophobicity for IRI activity and hydrophilicity for solubility. | Varying the length and branching of the N-alkyl chain or modifying the substituents on the N-aryl ring. | Ongoing research aims to identify structures with both high IRI activity and sufficient aqueous solubility. |

Application as Green Mineral Scale Inhibitors in Aqueous Environments

This compound belongs to the D-gluconamide class of compounds, which have been investigated as environmentally friendly ("green") mineral scale inhibitors. These sugar-based compounds are explored for their potential to prevent the precipitation of sparingly soluble inorganic salts, a common issue in industrial water systems and oilfields. The formation of mineral scale, such as barium sulfate (B86663) (BaSO₄), can lead to significant operational problems, including reduced permeability in rock formations and blockages in pipelines.

Research into a series of D-gluconamides demonstrated their potential as effective green scale inhibitors. In a study evaluating thirteen different D-gluconamides, specific derivatives showed a notable ability to inhibit the precipitation of barium sulfate from an aqueous solution. The mechanism of action for such inhibitors typically involves their adsorption onto the crystal surfaces of the scale-forming mineral. This interference disrupts the crystal growth process, preventing the formation of larger, problematic scale deposits. The "green" aspect of these inhibitors stems from their derivation from renewable resources (glucose) and their anticipated biodegradability, offering an advantage over traditional phosphonate-based inhibitors which can have negative environmental impacts.

Detailed findings from the evaluation of D-gluconamide derivatives highlight their performance in inhibiting BaSO₄ precipitation. The effectiveness varies with the specific chemical structure of the amide.

Table 1: Barium Sulfate (BaSO₄) Precipitation Inhibition by D-gluconamide Derivatives

| Compound | Inhibition Efficiency (%) |

|---|---|

| D-gluconamide 6c | 47% |

| D-gluconamide 6d | 51% |

Performance of select D-gluconamide compounds in preventing BaSO₄ precipitation from aqueous solution. mdpi.com

These results indicate that the D-gluconamide structure serves as a promising platform for developing new, sustainable scale inhibitors. mdpi.com

Role as Rheology Modifiers and Formulation Additives in Material Science

The molecular structure of this compound, featuring multiple hydroxyl groups and an amide linkage, facilitates extensive intermolecular hydrogen bonding. This characteristic is foundational to its role as a rheology modifier and formulation additive. Rheology modifiers are substances that alter the flow behavior and viscosity of a liquid system. In material science, such additives are crucial for controlling the application properties, stability, and texture of products like coatings, adhesives, and personal care formulations.

Related gluconamide compounds have been shown to act as low-molecular-weight gelators, capable of self-assembling in certain solvents to form supramolecular gels. nih.govacs.orgresearchgate.net This gelation occurs when the gluconamide molecules aggregate into a three-dimensional network that immobilizes the solvent, thereby dramatically increasing the viscosity of the system. nih.gov The process is driven by non-covalent interactions, primarily the extensive and cooperative hydrogen bonds between the sugar backbones and amide groups of adjacent molecules. nih.gov

The ability of gluconamides to self-assemble into fibrous networks has been observed and characterized through various analytical techniques, confirming their function as supramolecular gelators. nih.govacs.orgresearchgate.net This behavior makes this compound and related structures valuable as thixotropic agents or thickeners in complex formulations, where they can improve sag (B610663) resistance, prevent the settling of suspended particles, and control the material's flow properties during and after application.

Theoretical and Experimental Contributions to Prebiotic Chemistry and the Origin of Life

The study of this compound and its structural relatives extends into the theoretical realm of prebiotic chemistry, which seeks to understand the chemical processes that led to the origin of life. A central challenge in this field is to explain how simple, abiotically available molecules could organize into the complex, functional structures necessary for life. The ability of molecules to self-assemble into ordered arrangements is considered a critical step in this process.

A key hypothesis in origin-of-life research is that supramolecular assemblies—large, ordered structures formed through the non-covalent association of smaller molecules—could have acted as templates for the organization and reaction of other prebiotic molecules. The structure of gluconamides, combining a sugar (glucose derivative) and an amide linkage, makes them compelling candidates for forming such prebiotic templates.

The multiple hydroxyl groups of the gluco- portion and the hydrogen-bonding capability of the amide group allow for the formation of extensive and highly ordered intermolecular networks. nih.gov It is hypothesized that these networks could create specific, patterned surfaces or channels. Such organized surfaces could have facilitated the origin of life in several ways:

Concentration and Selection: By selectively binding to certain molecules from a dilute prebiotic soup, the assemblies could concentrate the necessary building blocks for more complex structures.

Catalysis and Templating: The ordered arrangement of functional groups on the surface of the gluconamide assembly could have catalyzed reactions or templated the synthesis of polymers (like peptides or nucleic acids) by holding reactant molecules in precise orientations.

While direct experimental evidence for the role of this compound in prebiotic systems is not established, the hypothesis is founded on the observed self-assembling properties of related sugar-amide molecules. nih.govacs.orgresearchgate.net The study of how these simple, potentially prebiotic molecules form complex, ordered structures provides a plausible mechanism for the emergence of molecular organization from a disordered environment on the early Earth.

Advanced Spectroscopic and Structural Characterization Techniques for N,n Dimethyl D Gluconamide Research

X-ray Crystallography and Diffraction Methodologies

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the ordered atoms in a crystal, a detailed model of the molecular and crystal structure can be generated.

Single Crystal X-ray Diffraction for Molecular and Polymorphic Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) stands as the gold standard for unambiguously determining molecular structure, including precise bond lengths, bond angles, and torsional angles. For gluconamide (B1216962) derivatives, SC-XRD reveals the conformation of the flexible gluconyl chain and the geometry of the amide group.

While a specific crystal structure for N,N-Dimethyl-D-gluconamide is not publicly available, analysis of closely related N-alkyl-D-gluconamides provides significant insight. For instance, the crystal structure of N-n-undecyl-D-gluconamide was solved, revealing a V-shaped molecular conformation and a monolayer head-to-tail packing arrangement in the crystal lattice. nih.gov The hydrogen bonding network, a critical factor in the assembly of gluconamides, was also detailed, showing a four-link homodromic cycle involving the hydroxyl and amide groups. nih.gov

Furthermore, studies on compounds like hydroxypropyl-L-gluconamide have demonstrated the existence of polymorphism—the ability of a compound to crystallize in more than one distinct crystal structure. researchgate.net Different polymorphs can exhibit different physical properties, and SC-XRD is essential for identifying and characterizing each unique crystalline form.

Table 1: Representative Single Crystal X-ray Diffraction Data for a Related N-Alkyl-D-Gluconamide (N-n-undecyl-D-gluconamide) nih.gov

| Parameter | Value |

| Chemical Formula | C₁₇H₃₅O₆ |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 5.2267(6) |

| b (Å) | 19.628(9) |

| c (Å) | 4.7810(4) |

| α (°) | 93.23(2) |

| β (°) | 95.60(1) |

| γ (°) | 89.58(2) |

| Volume (ų) | 487.35 |

This interactive table provides crystallographic data for N-n-undecyl-D-gluconamide, which serves as a model for understanding the crystalline nature of related gluconamide compounds.

Powder X-ray Diffraction for Analysis of Supramolecular Aggregates

Powder X-ray Diffraction (PXRD) is a powerful technique used to analyze polycrystalline or powdered solid samples. While it provides less structural detail than SC-XRD, it is invaluable for phase identification, assessing sample purity, and gaining information about the long-range order in supramolecular assemblies.

In the study of gluconamides, PXRD is often used to confirm that a bulk, powdered sample is composed of the same crystalline phase as the single crystal analyzed by SC-XRD. researchgate.net This is crucial for ensuring that the detailed structure determined from a single crystal is representative of the entire material. Moreover, PXRD is instrumental in studying structural transitions. For example, in N-n-undecyl-D-gluconamide, diffraction studies revealed crystal-to-crystal phase transitions upon heating, leading to a liquid-crystal phase with a bilayer, head-to-head molecular packing, a key insight into its thermotropic properties. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that probes the local magnetic fields around atomic nuclei, providing detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

Solution-State NMR for Chemical Structure Elucidation

Solution-state NMR is the primary method for confirming the covalent structure of a molecule in solution. One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms within this compound.

A key feature in the ¹H NMR spectrum of this compound would be the signals for the N,N-dimethyl group. Due to the partial double-bond character of the amide C-N bond, rotation is restricted at room temperature. youtube.com This restricted rotation makes the two methyl groups chemically non-equivalent, resulting in two distinct singlets in the ¹H NMR spectrum, typically observed between 2.8 and 3.1 ppm for similar N,N-dimethylamides. youtube.comst-andrews.ac.uk The protons of the gluconyl backbone would appear as a series of complex multiplets, while the hydroxyl protons would typically be broad signals that can exchange with deuterium (B1214612) in solvents like D₂O.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C=O | - | ~175 |

| H-2 | ~4.2 | ~73 |

| H-3 | ~3.8 | ~72 |

| H-4 | ~3.7 | ~71 |

| H-5 | ~3.9 | ~74 |

| H-6, H-6' | ~3.6-3.8 | ~64 |

| N-CH₃ (cis to O) | ~2.95 | ~37 |

| N-CH₃ (trans to O) | ~2.85 | ~35 |

This interactive table presents predicted chemical shifts based on known values for gluconate derivatives and N,N-dimethylamides. Actual values may vary based on experimental conditions.

Microscopic Techniques for Morphological and Nanostructural Analysis

While XRD and NMR provide atomic and molecular-level structural data, microscopic techniques are essential for visualizing the larger-scale morphology and nanostructure of self-assembled materials.

For gluconamide-based systems, which are known to act as gelators, electron microscopy is particularly revealing. researchgate.net

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of materials. For gluconamide gels, SEM of dried samples (xerogels) can reveal the intricate three-dimensional network structure responsible for entrapping the solvent. nih.gov These networks are often composed of entangled fibers or ribbons with diameters on the nanometer scale. researchgate.netresearchgate.net

Transmission Electron Microscopy (TEM) offers even higher resolution and can visualize the morphology of individual self-assembled structures. TEM studies on related N-alkyl-gluconamide organogels have shown the formation of whisker-type fibers, bundles of fibers, and even helical ribbons, demonstrating a hierarchy of self-assembly from the molecular to the macroscopic scale. researchgate.net

Atomic Force Microscopy (AFM) is a powerful tool for imaging surfaces at the nanoscale and can be performed on samples under physiological conditions without the need for drying. mdpi.com AFM can provide quantitative data on the height, width, and morphology of self-assembled fibers and networks formed by gluconamides on a substrate, offering insights into the initial stages of aggregation and fiber growth. mdpi.comnih.govresearchgate.net

Together, these microscopic techniques provide direct visual evidence of the supramolecular architectures formed by this compound and related compounds, linking the molecular design to the macroscopic properties of the resulting materials.

Scanning Electron Microscopy (SEM) for Surface and Aggregate Morphology

Scanning Electron Microscopy (SEM) is an essential technique for visualizing the surface topography and aggregate morphology of this compound. As SEM requires samples to be conductive and stable in a high vacuum, preparation typically involves fixation, dehydration, and coating with a thin layer of conductive metal nih.gov. This method provides high-resolution images of the material's three-dimensional structure.

For this compound, SEM can reveal the macroscopic organization of self-assembled structures. Researchers would expect to observe features such as fibrillar networks, porous gel structures, or crystalline domains, depending on the solvent and preparation conditions. The technique is particularly useful for understanding how individual molecules aggregate to form larger, more complex superstructures. For instance, studies on similar chiral molecules have successfully used SEM to visualize the formation of chiral supramolecular structures like helical microfibers and twisted ribbons researchgate.net. Environmental Scanning Electron Microscopy (ESEM) offers an advantage by allowing observation of samples under partially hydrated conditions, which can help preserve the native morphology of sensitive structures nih.govdntb.gov.ua.

Transmission Electron Microscopy (TEM) for Internal Structure and Helical Forms

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the visualization of the internal structure of this compound assemblies. By passing a beam of electrons through an ultrathin sample, TEM can reveal details about the shape, size, and arrangement of nanoscale features.

A particularly powerful application of TEM is in the study of self-assembling systems that form ordered structures in solution wiley.com. For carbohydrate-derived molecules like N-octyl-D-gluconamide, a close analog, TEM has been instrumental in identifying the formation of helical fibers and quadruple helices driven by hydrogen bonding researchgate.netresearchgate.net. Cryogenic Transmission Electron Microscopy (cryo-TEM) is especially suited for this purpose, as it allows for the direct visualization of specimens in their native, solvent-vitrified state nih.govrsc.org. This technique prevents artifacts that can arise from conventional drying or staining methods rsc.org. Using cryo-TEM, one could expect to observe the formation of twisted or helical ribbons of this compound, measure their pitch and diameter, and study their growth over time, providing critical insights into the kinetics and mechanism of self-assembly nih.gov.

Atomic Force Microscopy (AFM) for Surface Interactions and Nano-Assemblies

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information at the nanoscale without the need for vacuum conditions. An AFM operates by scanning a sharp tip over a surface, allowing for the characterization of nano-assemblies of this compound deposited on a substrate.

AFM can produce detailed three-dimensional images of self-assembled structures, revealing their height, width, and periodicity. This is crucial for understanding how molecules organize on a surface. Studies have shown that AFM can effectively map the surface of nanolaminates, showing changes in roughness and grain size with high precision mdpi.com. For this compound, AFM could be used to analyze the morphology of thin films or individual fibrillar structures. Furthermore, AFM is not limited to imaging; it can also be used in force spectroscopy mode to measure intermolecular interactions and the mechanical properties (e.g., stability, elasticity) of the nano-assemblies nih.gov. This dual capability makes AFM a versatile tool for probing both the structure and the physical properties of this compound aggregates.

Complementary Spectroscopic and Analytical Methods

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes and Hydrogen Bonding

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups and investigate molecular interactions within a sample. By measuring the absorption of infrared radiation, an FTIR spectrum provides a molecular fingerprint of the compound. For this compound, FTIR is critical for confirming its chemical structure and studying the hydrogen bonding that governs its self-assembly.

The key vibrational bands expected in the FTIR spectrum of this compound include O-H stretching from the multiple hydroxyl groups, C-H stretching from the alkyl chain and methyl groups, a strong C=O stretching from the tertiary amide group, and C-N stretching vibrations ias.ac.inresearchgate.net. The positions of these bands, particularly the O-H and C=O stretching bands, are highly sensitive to hydrogen bonding. The formation of intermolecular hydrogen bonds typically causes a broadening and a shift to lower wavenumbers (red shift) for the O-H and C=O bands, providing direct evidence of molecular self-association researchgate.net.

Table 1: Expected FTIR Vibrational Modes for this compound This table is generated based on typical vibrational frequencies for amides and polyols.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| O-H Stretching | Hydroxyl (R-OH) | 3500 - 3200 | Broad peak, indicates strong hydrogen bonding. |

| C-H Stretching | Alkyl (CH₂) & Methyl (CH₃) | 3000 - 2850 | Sharp peaks. |

| C=O Stretching | Tertiary Amide | 1670 - 1630 | Strong absorption, sensitive to hydrogen bonding. |

| C-N Stretching | Tertiary Amide | 1450 - 1350 | Important for amide characterization. |

| O-H Bending | Hydroxyl (R-OH) | 1420 - 1330 | In-plane bending. |

Mass Spectrometry (MS) for Molecular Weight, Derivatization, and Isomer Identification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of this compound and confirming its elemental composition. Soft ionization techniques like Electrospray Ionization (ESI) are typically used to generate intact molecular ions for analysis, preventing fragmentation of the molecule.

Beyond molecular weight determination, tandem mass spectrometry (MS/MS) can be employed for structural elucidation. In this method, the molecular ion is isolated, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable information about the compound's structure. However, distinguishing between isomers (molecules with the same chemical formula but different structures) can be challenging with conventional MS alone nih.govnih.gov. Advanced techniques that couple MS with other methods, such as infrared ion spectroscopy (IRIS), have proven effective for the unambiguous identification of closely related isomers by combining mass selection with vibrational spectroscopy wayne.eduru.nl. This approach could be vital for distinguishing this compound from its isomers.

Rheological Characterization for Viscoelastic Properties of Soft Materials

Rheology is the study of the flow and deformation of matter. For this compound, which has the potential to act as a low-molecular-weight gelator, rheological characterization is essential for understanding the mechanical properties of the soft materials it forms. Rheometers are used to apply a controlled stress or strain to a sample and measure the resulting response, providing quantitative data on its viscoelastic properties.

The key parameters measured are the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component nih.gov. For a true gel, G' is typically much larger than G'' and is relatively independent of frequency over a wide range nih.gov. Rheological tests can provide valuable information:

Oscillatory sweeps (frequency and strain): These tests determine the linear viscoelastic region and the strength of the gel network. A stable gel will exhibit a dominant G' over G'' nih.gov.

Temperature sweeps: These can identify the sol-gel transition temperature, a critical parameter for thermoresponsive materials mdpi.com.

Flow sweeps: These measure viscosity as a function of shear rate, indicating whether the material is shear-thinning, a common property of gels that allows them to flow under stress and recover at rest mdpi.com.